molecular formula C12H13Cl2NO2 B14207367 5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one CAS No. 808186-35-8

5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one

Katalognummer: B14207367
CAS-Nummer: 808186-35-8
Molekulargewicht: 274.14 g/mol
InChI-Schlüssel: LGBKBADLJAKWAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one is a chemical compound characterized by its pyrrolidinone core structure, substituted with a 2,4-dichlorophenyl group and a hydroxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2,4-Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts to ensure selective substitution.

    Addition of the Hydroxyethyl Group: This can be done through nucleophilic substitution reactions, where the hydroxyethyl group is introduced to the pyrrolidinone core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrrolidinone core or the aromatic ring.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution reactions on the aromatic ring can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(2,4-Dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one: shares structural similarities with other pyrrolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and reactivity compared to its methoxyethyl and ethoxyethyl analogs.

Eigenschaften

CAS-Nummer

808186-35-8

Molekularformel

C12H13Cl2NO2

Molekulargewicht

274.14 g/mol

IUPAC-Name

5-(2,4-dichlorophenyl)-1-(2-hydroxyethyl)pyrrolidin-2-one

InChI

InChI=1S/C12H13Cl2NO2/c13-8-1-2-9(10(14)7-8)11-3-4-12(17)15(11)5-6-16/h1-2,7,11,16H,3-6H2

InChI-Schlüssel

LGBKBADLJAKWAO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.